5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Overview
Description
5,7-Dichloro-1,6-naphthyridin-4(1H)-one: is a heterocyclic organic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a ketone group at the 4th position of the naphthyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis often begins with 2,6-dichloropyridine as the starting material.
Cyclization: The key step involves the cyclization of 2,6-dichloropyridine with appropriate reagents to form the naphthyridine ring. This can be achieved through a series of reactions including nucleophilic substitution and condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing continuous flow reactors to ensure efficient and consistent cyclization.
Optimized oxidation processes: Employing safer and more environmentally friendly oxidizing agents to minimize hazardous by-products.
Purification: Advanced purification techniques such as recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,6-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution Products: Depending on the nucleophile, products can include 5,7-diamino-1,6-naphthyridin-4(1H)-one or 5,7-dialkoxy-1,6-naphthyridin-4(1H)-one.
Reduction Products: 5,7-Dichloro-1,6-naphthyridin-4-ol.
Oxidation Products: 5,7-Dichloro-1,6-naphthyridine-4-carboxylic acid.
Scientific Research Applications
5,7-Dichloro-1,6-naphthyridin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds, including potential anticancer, antibacterial, and antiviral agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Pharmaceutical Industry: Employed in the synthesis of drug candidates and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ketone group play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can inhibit the activity of enzymes or block receptor sites, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-4(1H)-one: Lacks the chlorine substituents, making it less reactive in substitution reactions.
5,7-Dibromo-1,6-naphthyridin-4(1H)-one: Similar structure but with bromine atoms, which can lead to different reactivity and biological activity.
5,7-Dichloroquinolin-4(1H)-one: Contains a quinoline ring instead of a naphthyridine ring, affecting its chemical properties and applications.
Uniqueness
5,7-Dichloro-1,6-naphthyridin-4(1H)-one is unique due to the specific positioning of chlorine atoms and the ketone group, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,7-dichloro-1H-1,6-naphthyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJIDHGCUDTBGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC(=C2C1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679476 | |
Record name | 5,7-Dichloro-1,6-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863785-66-4, 1443378-52-6 | |
Record name | 5,7-Dichloro-1,6-naphthyridin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863785-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-1,6-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dichloro-1,6-naphthyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.